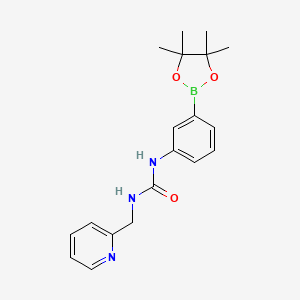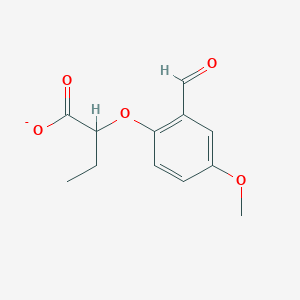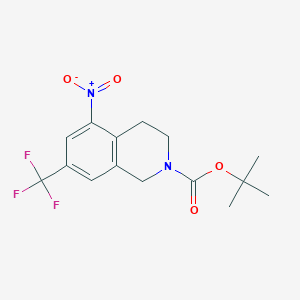
tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a nitro group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the trifluoromethyl group, and nitration. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The isoquinoline core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the isoquinoline core.
Scientific Research Applications
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the nitro group, resulting in different chemical properties and reactivity.
tert-Butyl7-(trifluoromethyl)-5-nitroisoquinoline-2(1H)-carboxylate: Lacks the dihydro component, affecting its stability and reactivity.
Uniqueness
tert-Butyl7-(trifluoromethyl)-3,4-dihydro-5-nitroisoquinoline-2(1H)-carboxylate is unique due to the combination of its trifluoromethyl, nitro, and isoquinoline groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
625126-84-3 |
|---|---|
Molecular Formula |
C15H17F3N2O4 |
Molecular Weight |
346.30 g/mol |
IUPAC Name |
tert-butyl 5-nitro-7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H17F3N2O4/c1-14(2,3)24-13(21)19-5-4-11-9(8-19)6-10(15(16,17)18)7-12(11)20(22)23/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
HKWBNWMWKVRYLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


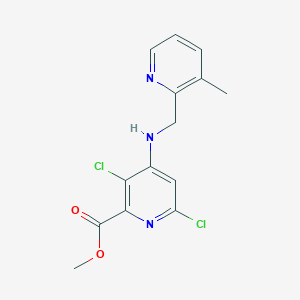
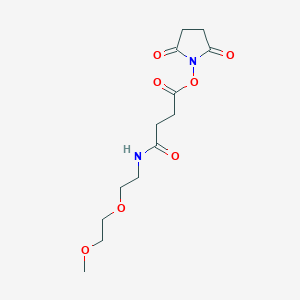

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,3-diazinane-2,4-dione](/img/structure/B12334724.png)


![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)

![6-Bromo-7-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B12334749.png)

![2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12334762.png)
